![molecular formula C13H15NO4 B010164 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51727-47-0](/img/structure/B10164.png)

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

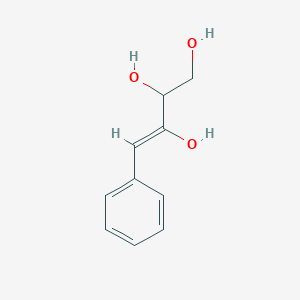

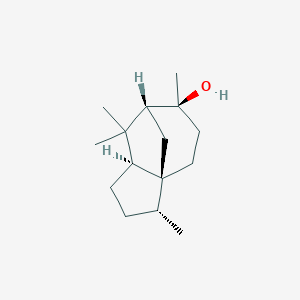

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate (PAMA) is a monomer used in the synthesis of polymers with various applications in the field of biomedicine and material science. PAMA has been extensively studied for its unique properties, which include biocompatibility, biodegradability, and tunable mechanical properties.

Wissenschaftliche Forschungsanwendungen

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has been used in various scientific research applications, including drug delivery, tissue engineering, and biosensors. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to be effective drug carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs. 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels have also been used in tissue engineering applications due to their ability to mimic the mechanical properties of natural tissues. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based biosensors have been developed for the detection of various biomolecules, including glucose and cholesterol.

Wirkmechanismus

The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers depends on their specific application. In drug delivery applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers encapsulate drugs and release them in a controlled manner, either through diffusion or degradation of the polymer matrix. In tissue engineering applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels provide a scaffold for cell growth and tissue regeneration. In biosensor applications, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are used as a transducer to convert the biochemical signal into a measurable signal.

Biochemische Und Physiologische Effekte

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have been shown to have minimal toxicity and are biocompatible with various cell types. In vitro studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based hydrogels support cell growth and proliferation. In vivo studies have shown that 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers are biodegradable and do not elicit an immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their tunable mechanical properties, which can be adjusted by varying the monomer ratio or crosslinking density. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers have a high loading capacity for hydrophobic drugs. However, one limitation of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their sensitivity to pH and temperature, which can affect their stability and drug release kinetics.

Zukünftige Richtungen

For 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers include the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Additionally, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers could be used in combination with other materials, such as nanoparticles or peptides, to enhance their properties. Further research is also needed to investigate the long-term effects of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers in vivo and their potential for clinical translation.

In conclusion, 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a versatile monomer with various applications in the field of biomedicine and material science. Its unique properties, including biocompatibility, biodegradability, and tunable mechanical properties, make it a promising candidate for the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers and their future applications.

Synthesemethoden

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 4-aminobenzoic acid, followed by esterification with 2-hydroxyethyl methacrylate. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

Eigenschaften

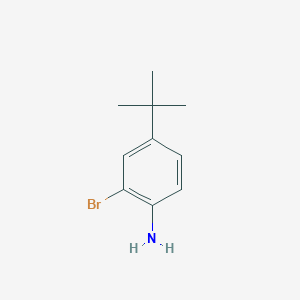

CAS-Nummer |

51727-47-0 |

|---|---|

Produktname |

2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate |

Molekularformel |

C13H15NO4 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |

InChI-Schlüssel |

UQFMGLLQCSSNQM-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |

Kanonische SMILES |

CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |

Andere CAS-Nummern |

51727-47-0 |

Synonyme |

2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)